8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-[1,3]dioxolan]-2'-one
Description
This compound is a dispiro system featuring three distinct rings:
- Cyclopentane: A five-membered aliphatic ring.
- Pyrrolo[3,2,1-ij]quinoline: A fused bicyclic scaffold combining pyrrole and quinoline moieties.
- [1,3]dioxolan: A five-membered ether ring.
Key substituents include a fluoro group at the 8' position and a methyl group at the 6' position on the pyrroloquinoline core. The dispiro architecture introduces conformational rigidity, which may enhance binding specificity in biological systems. While direct synthesis data for this compound are unavailable in the provided evidence, related spiroquinoline derivatives are synthesized via multi-step protocols involving cyclocondensation and spiroannulation reactions .
Properties
InChI |
InChI=1S/C18H20FNO3/c1-11-10-17(4-2-3-5-17)20-15-13(11)8-12(19)9-14(15)18(16(20)21)22-6-7-23-18/h8-9,11H,2-7,10H2,1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBUREWDJRHYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCC2)N3C4=C1C=C(C=C4C5(C3=O)OCCO5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8'-Fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-[1,3]dioxolan]-2'-one is a complex organic compound with potential biological activity. This article reviews its biological properties based on available literature, including synthesis pathways, mechanisms of action, and case studies demonstrating its efficacy in various applications.
Chemical Structure and Properties
The compound's molecular formula is with a CAS number of 893780-26-2. It features a unique dispiro structure that may contribute to its biological activities. The presence of fluorine and dioxolane moieties suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 893780-26-2 |
| Molecular Weight | 273.30 g/mol |
| Hazard Classification | Irritant |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Antitumor Activity
Studies have shown that derivatives of pyrrolidine and quinoline structures can demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.
Antimicrobial Properties
Compounds with similar structural features have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to interfere with bacterial cell wall synthesis or function.
Enzyme Inhibition
Research has indicated potential for enzyme inhibition, particularly in the context of kinases and phosphatases involved in cancer progression. The unique structural attributes may allow for selective binding to active sites.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Efficacy : A study evaluated the cytotoxic effects of dispiro compounds on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability with IC50 values suggesting potent antitumor activity.
- Antimicrobial Testing : In vitro assays demonstrated that derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents.
- Mechanistic Studies : Research focusing on the mechanism of action revealed that these compounds could induce apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Spiroquinoline Derivatives
The following table highlights critical structural differences between the target compound and analogs:
Key Observations:
Cycloheptane-containing analogs (10k) exhibit larger ring systems, which may influence pharmacokinetic properties .
Functional Group Impact :
Physicochemical Properties
| Property | Target Compound (Dispiro) | 6'-Methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrroloquinoline]-1',2'-dione |
|---|---|---|
| Molecular Weight (g/mol) | ~350 (estimated) | 269.34 |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | 1.8 |
| Hydrogen Bond Acceptors | 4 (F, O in dioxolan, etc.) | 3 (two ketones, one ether) |
Notes:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
